![molecular formula C22H35NO3Sn B14262441 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid CAS No. 135861-52-8](/img/structure/B14262441.png)
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is a chemical compound with the molecular formula C16H30O4Sn It is known for its unique structure, which includes a tributylstannyl group attached to an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of microwave-assisted synthesis and aldol condensation can be scaled up for larger-scale production. The choice of reagents and reaction conditions would need to be optimized for industrial applications to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other functional groups within the molecule.
Substitution: The tributylstannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid involves its interaction with various molecular targets. The tributylstannyl group can participate in organometallic reactions, while the anilino moiety can interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-oxobut-2-enoic acid: Similar structure but lacks the tributylstannyl group.
4-Oxo-4-[(tributylstannyl)oxy]but-2-enoic acid: Another related compound with a slightly different structure.
Uniqueness
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Properties
CAS No. |
135861-52-8 |
|---|---|
Molecular Formula |
C22H35NO3Sn |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
4-oxo-4-(3-tributylstannylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H8NO3.3C4H9.Sn/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-7H,(H,11,12)(H,13,14);3*1,3-4H2,2H3; |
InChI Key |
YZUHXPPRJPWWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


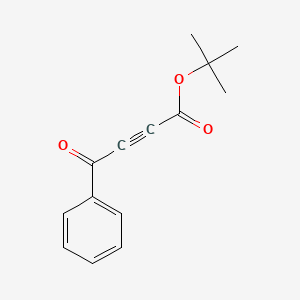
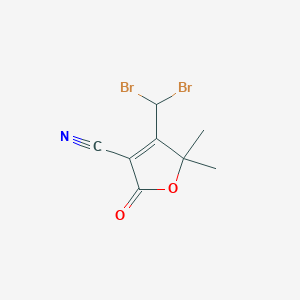
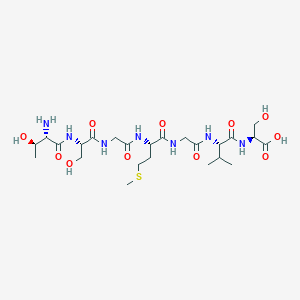
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
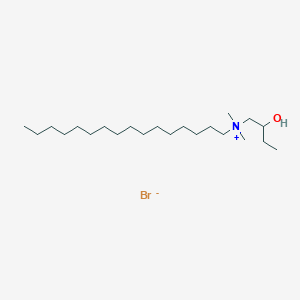
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
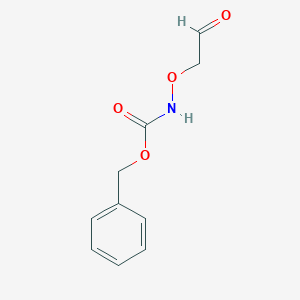
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
